

α,2,6-Trichlorotoluene chemical structure and IUPAC name

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *2,6-Dichlorobenzyl chloride*

Cat. No.: *B165760*

[Get Quote](#)

An In-Depth Technical Guide to α,2,6-Trichlorotoluene

This guide provides a comprehensive overview of α,2,6-trichlorotoluene, a chlorinated aromatic hydrocarbon. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document details the compound's chemical identity, physical and chemical properties, and outlines relevant experimental protocols.

Chemical Structure and Nomenclature

α,2,6-Trichlorotoluene is an organochlorine compound.^[1] Its chemical structure consists of a toluene molecule substituted with three chlorine atoms. One chlorine atom is attached to the methyl group (alpha position), and the other two are bonded to the benzene ring at positions 2 and 6.

The standard IUPAC name for this compound is 1,3-Dichloro-2-(chloromethyl)benzene.^{[2][3]} It is also known by several synonyms, including:

- **2,6-Dichlorobenzyl chloride**^{[2][4]}
- (2,6-Dichlorophenyl)methyl chloride^[2]
- 2-Chloromethyl-1,3-dichlorobenzene^{[2][4]}

The molecular formula for α,2,6-trichlorotoluene is C₇H₅Cl₃, and its molecular weight is 195.47 g/mol.^{[2][3][5]}

Physicochemical Properties

A summary of the key quantitative data for α ,2,6-trichlorotoluene is presented in the table below.

Property	Value	Reference
Molecular Formula	$C_7H_5Cl_3$	[2] [3] [4]
Molecular Weight	195.47 g/mol	[2] [3] [4] [5]
CAS Number	2014-83-7	[2] [3] [6]
Appearance	White solid	[4]
Melting Point	39-40 °C	[4]
Boiling Point	135 °C	[4]
Density	$1.4 \pm 0.1 \text{ g/cm}^3$	[4]
Flash Point	>230 °F	[4]
Vapor Pressure	0.039 mmHg at 25°C	[4]
Refractive Index	1.563	[4]

Experimental Protocols

The synthesis of chlorinated toluenes can be achieved through various methods. Below are detailed methodologies for related synthetic procedures.

General Synthesis of Trichlorotoluenes via Electrophilic Aromatic Substitution

A common method for producing trichlorotoluenes involves the direct chlorination of toluene.[\[1\]](#)

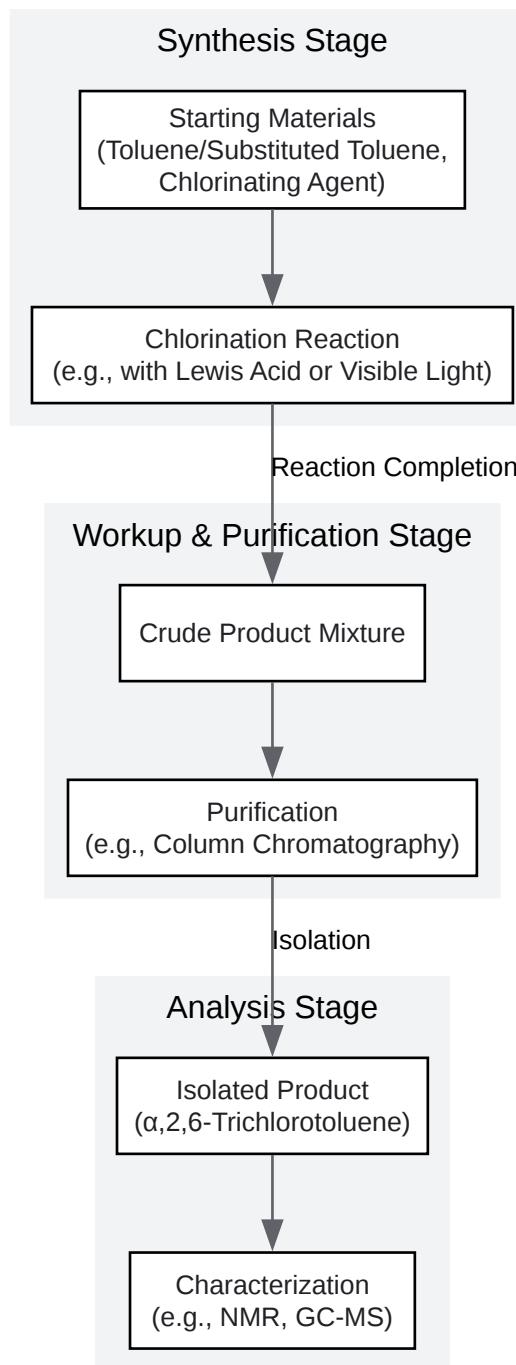
Methodology:

- Reactants: Toluene is treated with three equivalents of chlorine gas.
- Catalyst: The reaction is conducted in the presence of a Lewis acid catalyst.

- Reaction Conditions: The specific temperature and pressure conditions are controlled to promote the desired substitution pattern.
- Outcome: This process typically yields a mixture of isomers, including the 2,3,4-, 2,3,6-, 2,4,5-, and 2,4,6-trichlorotoluene isomers, resulting from the principles of electrophilic aromatic substitution on a substituted benzene ring.[\[1\]](#)

Metal-Free Synthesis of α -Chloro Alkyl Arenes via Visible Light-Mediated Chlorination

A more modern and controlled approach for the chlorination of the alkyl side-chain involves a metal-free process using visible light.[\[7\]](#)


Methodology:

- Reaction Setup: In a 10 mL round-bottom flask, combine 2 mmol of the starting alkylarene (e.g., a substituted toluene) and 1.3 mmol (0.166 g) of N,N-dichloroacetamide in 1 mL of dichloromethane.
- Inert Atmosphere: The reaction is carried out under a dry argon atmosphere at room temperature.
- Irradiation: The resulting suspension is irradiated with a blue LED light source while being stirred.
- Reaction Time: The reaction proceeds for 8 hours.
- Monitoring: The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
- Purification: After 8 hours, the crude reaction mixture is purified by short-column chromatography using a silica gel column (e.g., 4 cm diameter with 18 g of silica gel) and an eluent system of Hexane/Ethyl Acetate.[\[7\]](#)

Visualized Experimental Workflow

The following diagram illustrates a generalized workflow for the synthesis and purification of chlorinated toluenes.

Generalized Synthesis Workflow for Chlorinated Toluenes

[Click to download full resolution via product page](#)

Caption: Generalized workflow for the synthesis of chlorinated toluenes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Trichlorotoluene - Wikipedia [en.wikipedia.org]
- 2. CAS 2014-83-7 alpha,2,6-Trichloro-toluene Impurity | Impurity Manufacturers & Suppliers India [anantlabs.com]
- 3. alpha,2,6-Trichlorotoluene | LGC Standards [lgcstandards.com]
- 4. echemi.com [echemi.com]
- 5. trichlorotoluene [webbook.nist.gov]
- 6. α ,2,6-Trichlorotoluene | CAS#:2014-83-7 | Chemsoc [chemsoc.com]
- 7. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [α ,2,6-Trichlorotoluene chemical structure and IUPAC name]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b165760#2-6-trichlorotoluene-chemical-structure-and-iupac-name>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com